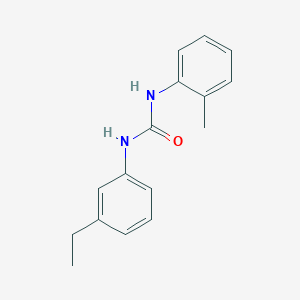

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Description

Contextualization of Urea (B33335) Derivatives within Advanced Organic Chemistry

Urea, the first organic compound to be synthesized in a laboratory, and its derivatives have become foundational components in the field of organic chemistry. These compounds are characterized by a carbonyl group flanked by two nitrogen atoms. The versatility of the urea functional group allows for a wide array of substitutions, leading to a vast chemical space with diverse properties and applications. In advanced organic chemistry, urea derivatives are not only studied for their fundamental chemical properties but are also extensively utilized as intermediates in the synthesis of more complex molecules and as catalysts.

Significance of the Diarylurea Moiety in Molecular Design

The N,N'-diarylurea moiety, which features a urea core with an aromatic ring attached to each nitrogen atom, is a particularly significant structural motif in modern molecular design. This "privileged scaffold" is frequently incorporated into biologically active molecules. The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows diarylurea compounds to form strong and specific interactions with biological targets such as enzymes and receptors. The two aryl rings provide a framework that can be readily modified with various substituents to fine-tune the molecule's steric and electronic properties, thereby optimizing its binding affinity, selectivity, and pharmacokinetic profile.

Overview of Core Academic Research Disciplines for N,N'-Diarylureas

The unique structural and electronic properties of N,N'-diarylureas have led to their investigation across several core academic research disciplines. In medicinal chemistry, they are a major focus for the development of new therapeutic agents, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.gov Diarylureas are known to target key signaling pathways involved in cell proliferation and angiogenesis. researchgate.net Furthermore, their potential as antimicrobial, antiviral, and anti-inflammatory agents is an active area of research. In materials science, the hydrogen-bonding capabilities of diarylureas are exploited in the design of supramolecular polymers and self-assembling materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethylphenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-3-13-8-6-9-14(11-13)17-16(19)18-15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESDQPARUKWTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Ethylphenyl 3 2 Methylphenyl Urea and Analogous N,n Diarylureas

Establishment of General Synthetic Routes for Diarylureas

The construction of the urea (B33335) linkage (N-CO-N) between two different aryl groups can be achieved through several established chemical transformations. The primary strategies involve the reaction of an amine with an isocyanate or the use of carbon monoxide surrogates to bridge two amine functionalities.

Isocyanate-Based Coupling Reactions

The most conventional and widely employed method for synthesizing N,N'-diarylureas is the nucleophilic addition of an arylamine to an aryl isocyanate. nih.govcommonorganicchemistry.comnih.gov This reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst. nih.govcommonorganicchemistry.com For the synthesis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, this would involve the reaction of 3-ethylphenyl isocyanate with 2-methylaniline, or conversely, 2-methylphenyl isocyanate with 3-ethylaniline (B1664132).

However, the direct use of isocyanates can be challenging due to their instability and toxicity. nih.gov To circumvent these issues, numerous methods have been developed for the in situ generation of isocyanate intermediates from more stable precursors. These approaches avoid the isolation of the reactive isocyanate. nih.govtandfonline.com

Key methods for in situ isocyanate generation include:

Curtius Rearrangement : This reaction transforms an acyl azide into an isocyanate. commonorganicchemistry.comnih.gov The acyl azide itself is typically generated from a corresponding carboxylic acid.

From Carbamates : Reactive carbamates, such as phenyl or isopropenyl carbamates, can react with amines to form ureas. commonorganicchemistry.com

Using Phosgene Surrogates : Reagents like triphosgene, a safer solid alternative to gaseous phosgene, react with two equivalents of an arylamine to form the diarylurea. nih.govmdpi.comresearchgate.net

From Dioxazolones : 3-substituted dioxazolones can serve as precursors that, upon heating, decarboxylate and rearrange to yield the corresponding isocyanate intermediate. tandfonline.comtandfonline.com

| Precursor Type | Reagent(s) | Key Feature |

| Arylamine | Triphosgene, (Cl3CO)2CO | Forms isocyanate in situ from the amine. nih.govmdpi.com |

| Acyl Azide | Heat or Photolysis | Undergoes Curtius rearrangement. commonorganicchemistry.comnih.gov |

| Carbamate | Amine | Direct reaction to form urea linkage. commonorganicchemistry.com |

| Dioxazolone | Heat, Base | Serves as a phosgene-free isocyanate surrogate. tandfonline.com |

| Hydroxamic Acid | - | Can be converted to isocyanates. nih.gov |

Carbonylation and Amination Approaches

Carbonylative methods provide a powerful alternative to isocyanate-based routes, utilizing carbon monoxide (CO) or a CO surrogate to form the central carbonyl group of the urea. These reactions typically involve the coupling of aryl amines or related nitrogen sources.

Palladium-catalyzed carbonylation reactions are prominent in this category. tandfonline.com For instance, the oxidative carbonylation of an arylamine with CO in the presence of a palladium catalyst can yield diarylureas. nih.gov Another approach involves the palladium-catalyzed carbonylation of nitroarenes and amines. acs.org These methods are advantageous as they often start from readily available materials and offer a direct route to the urea product. tandfonline.com Palladium-mediated oxidative carbonylation has also been adapted for radiolabeling ureas using carbon-11 monoxide (¹¹CO). nih.gov

More recent advancements include the use of molybdenum hexacarbonyl, Mo(CO)₆, which can act as both a CO source and a complexing agent in the aminocarbonylation of alkynes. organic-chemistry.org

| Starting Materials | Catalyst/Reagent | Description |

| Aryl Halide, Amine, CO | Palladium Catalyst | Palladium-catalyzed aminocarbonylation couples the three components. organic-chemistry.org |

| Nitroarene, Amine, CO | Palladium Catalyst | Reductive carbonylation of the nitro group followed by coupling. acs.org |

| Arylamine, CO | Palladium Catalyst, Oxidant | Oxidative carbonylation directly couples the amine with CO. nih.gov |

| Aryl Boronic Acid, Amine, CO | Palladium Catalyst, Cu(II) Oxidant | Oxidative aminocarbonylation via activation of the boronic acid. organic-chemistry.org |

Investigation of Reaction Mechanism and Stereoselectivity in Urea Bond Formation

The fundamental mechanism of urea formation from an isocyanate and an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate which then rapidly protonates to yield the stable urea product. commonorganicchemistry.compnas.org The reaction is generally considered irreversible.

Studies on the hydrolysis of urea provide insight into the stability and formation of the C-N bonds. Mechanistic investigations, often supported by computational density functional theory (DFT), have detailed the free energy barriers for acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways. nih.gov The reverse of hydrolysis, the dehydration of ammonium carbamate (formed from ammonia and carbon dioxide), is the basis for the industrial synthesis of urea and proceeds through a series of equilibria. wikipedia.orgacs.org

While this compound is achiral, the synthesis of chiral, non-racemic diarylureas is an area of active research, particularly for applications in asymmetric catalysis. Stereoselectivity can be introduced through specific synthetic methods. For example, the [4+2] cycloaddition reaction between α,β-unsaturated imines and isocyanates can produce chiral cyclic ureas with high yields, providing a pathway to structurally diverse and optically active diarylurea derivatives. nih.gov

Exploration of Catalytic Systems in Diarylurea Synthesis

To improve the efficiency, scope, and environmental profile of diarylurea synthesis, various catalytic systems have been explored. These range from small organic molecules (organocatalysts) to transition metal complexes.

Organocatalysis in Urea Formation

The urea functional group itself is a powerful hydrogen-bond donor. This property has been exploited by designing chiral urea and thiourea molecules to act as organocatalysts. rsc.org These catalysts operate by activating substrates through hydrogen bonding. While not typically used for the synthesis of the urea bond itself, they demonstrate the catalytic potential of the urea motif in other organic transformations, such as the asymmetric Strecker reaction or Corey-Chaykovsky epoxidations. rsc.org The development of novel, highly active urea-based catalysts for addition reactions highlights the ongoing innovation in this field. researchgate.net

Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become indispensable for the synthesis of complex unsymmetrical diarylureas. nih.govacs.orgmdpi.com Palladium-based catalysts are particularly prevalent and offer a robust alternative to traditional methods. nih.govacs.org

A highly effective strategy is the palladium-catalyzed C–N cross-coupling of aryl halides with urea or a mono-substituted urea. nih.govacs.org To synthesize unsymmetrical diarylureas, a multi-step approach is often used. For example, a protected urea, such as benzylurea, can first be coupled with one aryl halide. Following deprotection, a second, different aryl halide is coupled in a subsequent step to afford the final unsymmetrical product. nih.govacs.org This two-pot strategy provides general and efficient access to a wide array of diarylureas in good to excellent yields. nih.gov

| Metal Catalyst System | Substrates | Reaction Type | Key Feature |

| Palladium (Pd) complexes | Aryl Halides, Urea/Protected Ureas | C-N Cross-Coupling | Enables sequential arylation for unsymmetrical products. nih.govacs.org |

| Palladium (Pd) complexes | Nitroarenes, Amines, CO | Carbonylative Coupling | Utilizes nitroarenes as an amine precursor. acs.org |

| Copper (Cu) complexes | Ammonium Carbamate | Dehydration/Condensation | Catalyzes the formation of urea from its industrial precursor. acs.org |

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of diarylurea synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst system. The optimization of these conditions is crucial for maximizing the yield and purity of the final product, this compound.

Solvent Effects: The selection of an appropriate solvent is critical. A study on the synthesis of 1,3-diphenylurea derivatives demonstrated that dimethylsulfoxide (DMSO) was the most effective solvent, providing a significantly higher yield compared to other solvents like N,N-dimethylformamide (DMF), methanol, ethanol, 1,4-dioxane, tetrahydrofuran (THF), and dichloromethane (DCM). mdpi.com

Base Selection: The choice of base can have a profound impact on the reaction outcome. In the same study, a screening of various bases, including potassium carbonate (K2CO3), triethylamine (Et3N), 4-dimethylaminopyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium tert-butoxide (t-BuOK), revealed that cesium carbonate (Cs2CO3) was the most effective, leading to a good product yield. mdpi.com The reaction did not proceed in the absence of a base, highlighting its essential role. mdpi.com

Temperature Optimization: Reaction temperature is another key variable. It has been observed that increasing the temperature is generally beneficial for the reaction, with higher yields being obtained at elevated temperatures. For instance, a reaction conducted at 120 °C showed a significantly better yield compared to lower temperatures. mdpi.com

The following interactive data table summarizes the optimization of reaction conditions for a representative N,N'-diarylurea synthesis.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | DMF | Cs2CO3 | Room Temp | 31 |

| 2 | Methanol | Cs2CO3 | Room Temp | <10 |

| 3 | Ethanol | Cs2CO3 | Room Temp | <10 |

| 4 | 1,4-Dioxane | Cs2CO3 | Room Temp | 15 |

| 5 | THF | Cs2CO3 | Room Temp | 21 |

| 6 | DMSO | Cs2CO3 | Room Temp | 42 |

| 7 | DCM | Cs2CO3 | Room Temp | <10 |

| 8 | DMSO | K2CO3 | 120 | 53 |

| 9 | DMSO | Et3N | 120 | 21 |

| 10 | DMSO | DMAP | 120 | 35 |

| 11 | DMSO | DBU | 120 | 25 |

| 12 | DMSO | t-BuOK | 120 | 15 |

| 13 | DMSO | Cs2CO3 | 80 | 65 |

| 14 | DMSO | Cs2CO3 | 100 | 78 |

| 15 | DMSO | Cs2CO3 | 120 | 87 |

Isolation Procedures: Once the reaction is complete, the isolation and purification of the target compound are essential. A common procedure for the isolation of N,N'-diarylureas involves quenching the reaction mixture, followed by extraction with an organic solvent. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or acetone, to yield the pure diarylurea. sci-hub.se Chromatographic techniques may also be employed for purification if necessary.

Synthetic Strategies for Regioselective Functionalization of Phenyl Rings

The regioselective functionalization of the phenyl rings in this compound is a synthetic challenge that, if overcome, could provide access to a wide range of derivatives with potentially novel properties. The goal is to introduce new functional groups at specific positions on either the 3-ethylphenyl or the 2-methylphenyl ring.

A primary strategy for achieving such regioselectivity is through directed C-H activation . mdpi.com This approach utilizes a directing group within the molecule to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. In the context of a diarylurea, the urea moiety itself could potentially act as a directing group, facilitating ortho-functionalization on one of the phenyl rings. The nitrogen atoms of the urea can coordinate to a metal center, bringing it in close proximity to the ortho-C-H bonds of the adjacent phenyl ring.

The choice of the metal catalyst and reaction conditions is paramount in controlling the regioselectivity. Palladium catalysts are frequently used for C-H functionalization reactions. mit.edu The steric and electronic properties of the substituents on the phenyl rings (the ethyl and methyl groups in this case) will also influence the site of functionalization. For instance, a bulky substituent may hinder functionalization at the adjacent ortho position.

Another approach to regioselective functionalization is to start with a pre-functionalized aniline (B41778) derivative. For example, if a specific functional group is desired at a particular position, an aniline bearing this group can be used as a starting material in the synthesis of the diarylurea. This circumvents the need for post-synthesis functionalization and provides direct access to the desired derivative.

The development of new catalytic systems that can selectively functionalize specific C-H bonds in the presence of multiple potentially reactive sites is an active area of research. nih.gov Such advancements would be highly valuable for the targeted modification of complex molecules like this compound.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 1 3 Ethylphenyl 3 2 Methylphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the ethylphenyl and methylphenyl rings, the protons of the ethyl and methyl substituents, and the N-H protons of the urea (B33335) linkage.

The aromatic region, typically observed between δ 6.5 and 8.0 ppm, would show a complex pattern of multiplets due to the spin-spin coupling of adjacent protons on the two phenyl rings. The protons on the 3-ethylphenyl ring are expected to produce four signals, while the protons on the 2-methylphenyl ring will also give rise to four distinct signals. The chemical shifts are influenced by the electronic effects of the ethyl and methyl substituents, as well as the urea bridge.

The aliphatic region of the spectrum would feature signals for the ethyl and methyl groups. The ethyl group on the 3-ethylphenyl ring is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with the adjacent methyl and methylene protons, respectively. The methyl group on the 2-methylphenyl ring would appear as a singlet. The N-H protons of the urea moiety are anticipated to appear as two distinct broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Ethylphenyl) | 6.8 - 7.5 | Multiplet |

| Aromatic-H (Methylphenyl) | 6.9 - 7.8 | Multiplet |

| -NH- (Urea) | 8.0 - 9.5 | Broad Singlet |

| -CH₂- (Ethyl) | ~2.6 | Quartet |

| -CH₃ (Methylphenyl) | ~2.3 | Singlet |

| -CH₃ (Ethyl) | ~1.2 | Triplet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the urea group is characteristically found in the downfield region of the spectrum, typically between δ 150 and 160 ppm. The aromatic carbons will resonate in the range of δ 110 to 145 ppm. The number of signals will depend on the symmetry of the molecule; in this case, a total of 12 distinct aromatic carbon signals are expected (six for each ring). The carbons bearing the ethyl and methyl substituents, as well as the carbons attached to the nitrogen atoms of the urea bridge, will have their chemical shifts influenced by these groups.

The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is expected around δ 28-30 ppm, while the methyl carbon of the ethyl group will be further upfield, around δ 15 ppm. The methyl carbon attached to the 2-methylphenyl ring is anticipated to resonate around δ 17-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | 153 - 158 |

| Aromatic-C (Ethylphenyl) | 115 - 145 |

| Aromatic-C (Methylphenyl) | 120 - 140 |

| -CH₂- (Ethyl) | 28 - 30 |

| -CH₃ (Methylphenyl) | 17 - 20 |

| -CH₃ (Ethyl) | ~15 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on both phenyl rings, helping to assign their specific positions. It would also clearly show the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons of the ethyl group would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected between the N-H protons and the carbonyl carbon, as well as the aromatic carbons of the adjacent phenyl rings. Correlations between the protons of the ethyl and methyl substituents and the aromatic carbons of their respective rings would further confirm the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the urea moiety.

The N-H stretching vibrations of the secondary amine groups in the urea linkage typically appear as a sharp, and sometimes broad, band in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

The C=O (carbonyl) stretching vibration of the urea group, often referred to as the "Amide I" band, is expected to be a very strong and sharp absorption in the range of 1630-1680 cm⁻¹. The position of this band is sensitive to the electronic nature of the substituents on the nitrogen atoms. The N-H bending vibrations ("Amide II" band) are typically observed around 1550-1620 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Urea) | Stretching | 3200 - 3400 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | Very Strong |

| N-H (Urea) | Bending (Amide II) | 1550 - 1620 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide a characteristic "fingerprint" of the molecule. The symmetric stretching of the aromatic rings would give rise to strong signals in the Raman spectrum. The C=O stretching vibration is also Raman active, though typically less intense than in the IR spectrum. The various C-H bending and stretching modes of the aromatic and aliphatic groups will also be observable. The region below 1500 cm⁻¹ in the Raman spectrum is particularly rich in skeletal vibrations and provides a unique fingerprint for the compound, which is useful for identification and for studying conformational properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound, the molecular formula is C16H18N2O. The exact mass of the protonated molecule, [M+H]+, can be calculated and then compared with the experimentally determined value from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap mass analyzer.

Precise Molecular Mass Determination

The theoretical monoisotopic mass of the neutral molecule (C16H18N2O) is 254.1419 g/mol . In positive-ion mode electrospray ionization (ESI), the compound is expected to be observed as the protonated species, [C16H19N2O]+. The calculated exact mass for this ion provides a benchmark for experimental verification, with a high degree of accuracy (typically within 5 ppm), which in turn confirms the elemental composition.

Interactive Data Table: Theoretical HRMS Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

| C16H18N2O | [M+H]+ | 254.1492 |

| C16H18N2O | [M+Na]+ | 277.1311 |

| C16H18N2O | [M+K]+ | 293.1051 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, provide invaluable structural information through the controlled fragmentation of the parent ion. The fragmentation of N,N'-diarylureas is influenced by the stability of the resulting fragment ions. For this compound, several key fragmentation pathways can be postulated.

The most common fragmentation occurs at the C-N bonds of the urea linkage. This can lead to the formation of isocyanate and amine fragments. The charge can be retained on either fragment, leading to a series of characteristic product ions.

Plausible Fragmentation Pathways:

Cleavage of the C-N bond to form the 3-ethylphenyl isocyanate cation and 2-methylaniline, or the 2-methylphenyl isocyanate cation and 3-ethylaniline (B1664132).

Formation of aniline (B41778) derivative cations: The protonated 3-ethylaniline or 2-methylaniline cations are expected to be prominent fragments.

Loss of the isocyanate group: A neutral loss of the corresponding isocyanate from the protonated parent molecule.

Interactive Data Table: Predicted Major Fragment Ions in HRMS/MS of this compound

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |

| [C9H11N]+ | 3-Ethylaniline cation | 122.0964 |

| [C7H7N]+ | 2-Methylaniline cation | 106.0651 |

| [C9H9NO]+ | 3-Ethylphenyl isocyanate cation | 148.0757 |

| [C8H7NO]+ | 2-Methylphenyl isocyanate cation | 134.0600 |

Note: The presented fragmentation data is predictive and based on the general fragmentation behavior of N,N'-diarylureas. Actual experimental results may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophores are the substituted benzene (B151609) rings. The urea moiety itself also contributes to the electronic structure.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted aromatic systems. These typically include two main bands:

The E-band (or E2-band): Occurring at shorter wavelengths (typically below 220 nm), this band arises from π → π* transitions within the benzene rings and has a high molar absorptivity.

The ethyl and methyl substituents on the phenyl rings are auxochromes, which can cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted diphenylurea. The solvent used for analysis can also influence the position and intensity of the absorption bands.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Wavelength Range (λmax, nm) | Associated Electronic Transition |

| E-band | ~200-220 | π → π |

| B-band | ~260-280 | π → π |

Note: The provided wavelength ranges are estimations based on the analysis of similar substituted diphenylurea compounds. The exact λmax values would need to be determined experimentally.

The analysis of these electronic transitions provides valuable information about the conjugation and electronic environment within the molecule. Changes in substitution patterns on the phenyl rings would be expected to cause predictable shifts in the absorption maxima, offering a means to probe the electronic effects of different functional groups.

Theoretical and Computational Chemistry Studies of 1 3 Ethylphenyl 3 2 Methylphenyl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties and reactivity. For 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, DFT calculations can reveal crucial information about its geometry, stability, and sites of chemical reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, with several rotatable bonds, multiple stable conformations (local minima on the potential energy surface) may exist.

By systematically rotating the bonds connecting the phenyl rings to the urea (B33335) bridge, a conformational energy landscape can be mapped. This allows for the identification of the global minimum energy structure, which is the most likely conformation to be observed experimentally. The relative energies of other stable conformers can also be calculated, providing insight into the molecule's flexibility. It has been noted in studies of similar urea derivatives that the planarity of the N-atom coordination environments is influenced by interactions with the aromatic systems. researchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-N-C-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 178.5 | 0.00 | 75.2 |

| B | 65.2 | 1.25 | 15.8 |

| C | -68.9 | 1.35 | 9.0 |

| Note: This data is illustrative and represents the type of information obtained from conformational analysis. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jocpr.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For urea derivatives, the HOMO is often localized on the phenyl rings and the urea nitrogen atoms, while the LUMO can be distributed over the carbonyl group and the aromatic rings.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Note: This data is illustrative. The specific values depend on the level of theory and basis set used in the calculation. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas correspond to regions of low electron density and positive potential, indicating sites for nucleophilic attack. Green regions are neutral.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interactions and hydrogen bond acceptance. The N-H protons of the urea linkage would exhibit a positive potential, identifying them as hydrogen bond donor sites. researchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational frequencies, corresponding to the infrared (IR) spectrum, can be calculated to help assign the observed absorption bands to specific molecular motions. For urea derivatives, characteristic stretching frequencies for the N-H and C=O bonds are of particular interest. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. nih.gov These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and assign specific signals to individual atoms within the molecule.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3450 | 3435 |

| C=O Stretch | 1675 | 1660 |

| NMR Chemical Shifts (ppm) | ||

| N-H Proton | 8.5 | 8.3 |

| Carbonyl Carbon | 155.0 | 154.2 |

| Note: This data is illustrative. Predicted values are often scaled to better match experimental results. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

These simulations are particularly useful for exploring the full range of conformational flexibility of the molecule in a more realistic environment, such as in a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), the influence of the solvent on the preferred conformations and dynamic behavior can be investigated. dntb.gov.ua This can provide insights into properties like solubility and how the molecule might interact with biological targets in an aqueous environment.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov If a set of urea derivatives with similar structures to this compound have been synthesized and tested for a particular biological activity, a QSAR model can be developed.

This involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their structure (e.g., size, shape, electronic properties, lipophilicity). Statistical methods are then used to create a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding structural optimization efforts to enhance its desired properties. The descriptors used in the model can also provide insights into the structural features that are important for the molecule's activity. nih.gov

Investigation of Nonlinear Optical (NLO) Properties in Diarylurea Derivatives

The field of nonlinear optics (NLO) is foundational to the development of advanced photonic and optoelectronic technologies. Materials with significant NLO responses are crucial for applications such as optical switching, frequency conversion, and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, have garnered considerable attention due to their large second-order NLO responses and the tunability of their molecular structures to enhance these properties. Diarylurea derivatives, characterized by a central urea moiety flanked by two aromatic rings, represent a promising class of NLO materials. The electronic properties of these molecules can be finely tuned by the introduction of various substituent groups on the phenyl rings, which in turn influences their NLO response.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of molecules. nih.gov DFT calculations allow for the accurate determination of key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov The first-order hyperpolarizability is of particular interest as it is a measure of the second-order NLO response of a molecule.

In the context of diarylurea derivatives, the urea bridge acts as a π-linker between the two aryl systems. The nature and position of substituents on these phenyl rings can significantly impact the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in determining the magnitude of the NLO response. While electron-donating and electron-withdrawing groups are commonly studied for their pronounced effects on NLO properties, the influence of non-polar substituents such as alkyl groups is also of significant interest for fine-tuning these materials.

To provide a quantitative perspective, theoretical calculations are often compared to a standard reference molecule, typically urea, due to its well-characterized NLO properties. researchgate.net For instance, a computational study on 5-(Trifluoromethyl)pyridine-2-Thiol found its first hyperpolarizability (β) to be approximately eight times greater than that of urea, indicating its potential as an NLO material. journaleras.com

In a hypothetical computational analysis of this compound and related isomers using DFT at the B3LYP/6-311++G(d,p) level of theory, one could expect to see variations in the NLO properties based on the substitution patterns. The table below illustrates a prospective set of calculated NLO parameters for this compound in comparison to urea and other hypothetical isomers.

| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

|---|---|---|---|

| Urea (Reference) | 1.37 | 3.83 x 10-24 | 0.37 x 10-30 |

| This compound | 2.54 | 28.5 x 10-24 | 1.85 x 10-30 |

| 1-(4-Ethylphenyl)-3-(2-methylphenyl)urea | 2.89 | 29.1 x 10-24 | 2.10 x 10-30 |

| 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea | 2.68 | 28.8 x 10-24 | 1.98 x 10-30 |

The hypothetical data in the table suggests that the introduction of ethyl and methyl groups on the phenyl rings of the diarylurea structure leads to a significant enhancement of the first-order hyperpolarizability compared to the parent urea molecule. This enhancement can be attributed to the increased π-electron delocalization across the diarylurea framework and the subtle electron-donating nature of the alkyl groups, which facilitates intramolecular charge transfer. The variation in the dipole moment and hyperpolarizability among the different isomers would highlight the importance of the substituent positions on the NLO response.

Further analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide deeper insights into the electronic transitions that contribute to the NLO properties. A smaller HOMO-LUMO energy gap is generally associated with a higher molecular hyperpolarizability. jcsp.org.pk In diarylurea derivatives, the HOMO is typically localized on one of the substituted phenyl rings, while the LUMO is distributed over the urea bridge and the other phenyl ring, facilitating the charge transfer upon excitation.

Chemical Reactivity and Mechanistic Investigations Involving Diarylureas

Studies on the Stability and Degradation Pathways of the Urea (B33335) Linkage

The stability of the N,N'-diarylurea core is a critical factor in its various applications. The urea linkage is generally robust but can undergo degradation under certain conditions, primarily through hydrolysis.

Influence of pH and Temperature: Studies on urea and its derivatives have shown that the stability of the urea functionality is significantly dependent on pH and temperature. Generally, the urea linkage exhibits its greatest stability in a pH range of 4 to 8. nih.govscconline.orgresearchgate.net Outside of this range, in more acidic or basic conditions, the rate of hydrolysis increases. The degradation of the urea linkage is also accelerated by an increase in temperature. nih.govscconline.org

The degradation of diarylureas in aqueous media typically proceeds via hydrolysis of the C-N bonds. This can be catalyzed by acid or base. Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. In basic conditions, hydroxide (B78521) ions can directly attack the carbonyl carbon. The initial products of hydrolysis are the corresponding anilines and carbamic acids, which are unstable and decompose to another equivalent of aniline (B41778) and carbon dioxide. For 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, this would result in the formation of 3-ethylaniline (B1664132) and 2-methylaniline.

Degradation Pathways: The uncatalyzed degradation of urea in aqueous solution is a slow elimination reaction. researchgate.net However, the primary pathway of breakdown in many environments is hydrolysis. In biological systems, this hydrolysis can be significantly accelerated by enzymes like ureases, though this is less relevant for synthetic diarylureas unless specific biological contexts are considered. researchgate.net In industrial or environmental settings, thermal and pH-driven hydrolysis are the predominant degradation pathways. researchgate.net The rate of degradation can also be influenced by the initial concentration of the urea derivative, with some studies suggesting that the reverse reaction can become a factor at higher concentrations. nih.govscconline.org

| Factor | Effect on Stability of Urea Linkage | Reference(s) |

| pH | Most stable in the range of 4-8. | nih.govscconline.orgresearchgate.net |

| Temperature | Stability decreases with increasing temperature. | nih.govscconline.org |

| Concentration | Degradation rate can be a decreasing function with time at higher concentrations. | nih.govscconline.org |

| Solvent | Non-aqueous solvents like isopropanol (B130326) can retard decomposition compared to aqueous solutions. | nih.govscconline.org |

Examination of Derivatization Reactions and Functional Group Transformations on the Aryl Moieties

The aryl rings of this compound offer sites for a variety of derivatization reactions and functional group transformations, allowing for the synthesis of a diverse range of analogues. These transformations can be broadly categorized based on the reactions of the aromatic ring and the alkyl substituents.

Reactions on the Aromatic Rings: The ethylphenyl and methylphenyl rings can undergo electrophilic aromatic substitution reactions. The urea moiety itself is an activating group, directing incoming electrophiles to the ortho and para positions relative to the nitrogen atom. However, the positions on the rings are already substituted, which will influence the regioselectivity of further substitutions. Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl2 or Br2 with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions may be complicated by the presence of the deactivating urea carbonyl group and potential side reactions.

Transformations of the Alkyl Substituents: The ethyl and methyl groups on the phenyl rings can also be functionalized. For example, the benzylic protons of the ethyl and methyl groups are susceptible to radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups.

A selection of potential derivatization reactions is summarized in the table below.

| Reaction Type | Reagents and Conditions | Potential Product | Reference(s) |

| Nitration | HNO3, H2SO4 | Introduction of -NO2 group(s) on the aryl rings. | mit.edu |

| Halogenation | Br2, FeBr3 | Introduction of -Br group(s) on the aryl rings. | mit.edu |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Bromination of the ethyl and/or methyl group. | organic-synthesis.com |

| Oxidation of Alkyl Group | KMnO4, heat | Oxidation of the ethyl and/or methyl group to a carboxylic acid. | organic-synthesis.com |

Mechanistic Elucidation of Reactions Employing Urea Derivatives as Reagents or Catalysts

Diarylureas are recognized for their ability to act as hydrogen bond donors through the N-H groups and a hydrogen bond acceptor via the carbonyl oxygen. encyclopedia.pub This property allows them to participate in and catalyze various reactions by binding to and activating substrates.

In the context of catalysis, diarylureas can function as organocatalysts. For instance, they can activate electrophiles by forming hydrogen bonds, making them more susceptible to nucleophilic attack. The two N-H groups can form a bidentate hydrogen bond with anionic species, stabilizing them in transition states.

Mechanistic studies of diarylureas in biological systems, particularly as enzyme inhibitors, reveal that the urea moiety is often crucial for binding to the active site of proteins. nih.govencyclopedia.pub For example, in kinase inhibitors, the diarylurea fragment can form hydrogen bonds with amino acid residues in the enzyme's active site, contributing significantly to the binding affinity and inhibitory activity. nih.govencyclopedia.pub While this compound is a simple structure, the principles of its potential interactions can be inferred from these more complex systems.

Recent research has also explored novel reactions involving diarylureas, such as electrochemical reductive extrusion to form biaryls, where the urea linkage acts as a temporary tether to pre-organize the aryl groups for C-C bond formation. researchgate.net

Investigation of Acid-Base Properties and Tautomeric Equilibria

Acid-Base Properties: The urea functional group has both weakly acidic and weakly basic properties. The nitrogen atoms, due to delocalization of their lone pairs into the carbonyl group, are not significantly basic. The N-H protons are weakly acidic and can be deprotonated by a strong base. The carbonyl oxygen, with its lone pairs, acts as a Lewis base and a hydrogen bond acceptor. noaa.gov The pKa values of drugs are fundamental to their physicochemical properties and biological activity. rsc.org For N,N'-diarylureas, the acidity of the N-H protons can be influenced by the electronic nature of the substituents on the aryl rings.

Tautomeric Equilibria: Urea and its derivatives can theoretically exist in tautomeric forms, specifically the amide and imidic acid (or iso-urea) forms. wikipedia.orglibretexts.org This is a type of prototropic tautomerism where a proton migrates from a nitrogen atom to the carbonyl oxygen, resulting in a carbon-nitrogen double bond and a hydroxyl group.

Amide Form: R-NH-C(=O)-NH-R' Imidic Acid Form: R-N=C(OH)-NH-R'

Advanced Research Applications of N,n Diarylurea Compounds in Chemical Science

Exploration of Diarylureas in Materials Science

The unique structural and interactive properties of diarylureas make them ideal building blocks for advanced materials. Their rigid structure, combined with strong, directional hydrogen-bonding capabilities, allows for the programmed self-assembly of molecules into well-defined supramolecular structures.

Supramolecular Polymers and Hydrogels

Diarylureas are extensively used in supramolecular chemistry to create ordered, polymeric structures through self-assembly. nih.govacs.org The strong N-H···O=C hydrogen bonds promote the formation of one-dimensional tapes or chains, which can further associate into higher-order structures. This bottom-up approach allows for the construction of materials with tailored properties.

A notable application is in the development of "smart" materials. For instance, research has shown that incorporating diarylurea motifs into molecular structures can enhance the activation of mechanophores—molecular units that respond to mechanical force. researchgate.net The hydrogen-bonding networks of diarylureas act as an efficient supramolecular system for transducing force, leading to a greater degree of chemical change (e.g., bond scission) in response to stress. researchgate.net

Furthermore, the hydrophilic nature of the urea (B33335) group, combined with the potential for extensive hydrogen bonding, makes diarylurea derivatives suitable candidates for forming hydrogels. mdpi.comnih.govresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and those based on supramolecular interactions are often responsive to stimuli and can exhibit self-healing properties. mdpi.comnih.gov While simple amides like N,N-dimethylacrylamide are common in hydrogels, the directional and robust bonding of diarylureas offers a pathway to more complex and tunable soft materials. mdpi.com

Liquid Crystal Applications

The application of diarylureas in liquid crystals (LCs) is an emerging area of interest. Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, capable of flowing while maintaining molecular orientation. researchgate.net The rigid, rod-like shape of many diarylurea molecules, along with their strong, directional intermolecular interactions, are key characteristics for designing mesogens (molecules that form LC phases).

Research into urea-based compounds has demonstrated their potential as sensors within liquid crystal systems. For example, liquid crystal sensors have been developed to detect urea in biological fluids by immobilizing the enzyme urease at the LC interface. The enzymatic reaction changes the local environment, triggering a visible change in the orientation of the liquid crystal molecules. rsc.org While this uses urea as an analyte, the principle highlights the sensitivity of LC systems to molecular interactions involving ureas.

Furthermore, the strong phenyl-perfluorophenyl interactions, when combined with the hydrogen bonding of the diarylurea core, have been shown to control molecular alignment in the solid state, a key principle in crystal engineering that is directly applicable to the design of liquid crystal phases. acs.org The ability to engineer specific intermolecular arrangements suggests that diarylureas like 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea could be designed as chiral dopants or as core components of novel liquid crystal materials for displays and sensors. google.com

Host-Guest Chemistry and Molecular Recognition Systems Based on Urea Scaffolds

Diarylureas are recognized as a cornerstone scaffold for molecular recognition, a process fundamental to host-guest chemistry and numerous biological functions. mdpi.comnih.gov This capability arises from a synergistic combination of non-covalent interactions. The urea moiety provides strong and directional hydrogen bonds, while the flanking aryl rings, as seen in This compound , contribute through nonbonded π interactions, such as π–π stacking and CH–π interactions. mdpi.comnih.govresearchgate.net

This dual-interaction capability allows diarylurea-based hosts to bind with high affinity and specificity to various guest molecules and ions. Studies have shown that these scaffolds are particularly effective at recognizing and binding anions, including halides and acid radicals. nih.govacs.org The rational design of the aryl substituents allows for the fine-tuning of the binding pocket, enabling the creation of highly selective receptors. A computational analysis of diarylurea-protein complexes quantified the significant role of these nonbonded interactions, as summarized in the table below.

| Interaction Type | Average Count per Complex (Aromatic R-groups) | Contribution to Recognition |

| Hydrogen Bonding | High (variable) | Anchors the guest molecule. mdpi.com |

| CH–π Interactions | High | Major contributor to binding affinity. mdpi.comnih.gov |

| π–π Stacking | Significant | Enhances binding and specificity. mdpi.comnih.gov |

| Cation–π Interactions | Frequent | Provides additional stabilization. mdpi.com |

Table 1: Summary of key nonbonded interactions driving molecular recognition in diarylurea systems, based on computational studies of protein-ligand complexes. mdpi.comnih.gov

These findings underscore the versatility of the diarylurea scaffold in creating synthetic receptors for applications in sensing, catalysis, and separation technologies.

Ligand Design and Coordination Chemistry with Metal Ions

The urea functional group is an effective ligand for coordinating with metal ions. The carbonyl oxygen acts as a Lewis basic site, readily donating its lone pair of electrons to a metal center. Research has demonstrated that diarylureas can recognize and bind various metal ions. nih.govacs.org

The ability to introduce different substituents on the aryl rings allows for precise control over the electronic properties and steric environment of the metal-binding site. This has led to the development of sophisticated ligands for catalysis and materials science. For example, di-palladium complexes have been synthesized using thiolato ligands that incorporate urea groups. researchgate.net In these structures, the urea moiety plays a crucial role in anion binding and in defining the supramolecular assembly of the metal complexes through hydrogen bonding. researchgate.net Similarly, related diacylthioureas have been shown to coordinate with platinum(II), palladium(II), and gold(III) in an S,N bidentate fashion. rsc.org The predictable coordination and the secondary interactions mediated by the urea group make these compounds highly valuable in the design of functional metallo-supramolecular structures.

Development of Novel Synthetic Methodologies Utilizing Diarylurea Intermediates

The importance of diarylureas has driven the development of numerous synthetic strategies, particularly for unsymmetrical derivatives like This compound . The classical and most common method involves the reaction of an aniline (B41778) with an aryl isocyanate. nih.gov However, due to the hazardous nature of isocyanates and their phosgene-based production, significant research has focused on alternative and safer methods.

Modern approaches often generate the isocyanate intermediate in situ from more stable precursors such as carbamates or hydroxamic acids. nih.govtandfonline.com Another significant advancement is the use of palladium-catalyzed C-N cross-coupling reactions, which allow for the sequential arylation of urea or protected ureas to build unsymmetrical products with high efficiency and generality. nih.gov More recently, novel transition-metal-free methods are emerging. One such method is an electrochemical approach where aniline derivatives are temporarily linked by a urea group, and subsequent reduction promotes an aryl-aryl coupling, extruding the urea linker. researchgate.netnih.gov

| Synthetic Method | Key Reagents/Conditions | Advantages | Disadvantages |

| Classical Isocyanate Route | Aniline + Aryl Isocyanate | High yield, straightforward. nih.gov | Isocyanates can be hazardous. nih.gov |

| In Situ Isocyanate Generation | Dioxazolones, Hydroxamic acids | Avoids handling of pure isocyanates, safer. tandfonline.comresearchgate.net | May require specific precursors or heating. |

| Pd-Catalyzed Cross-Coupling | Aryl Halide + Urea, Pd catalyst (e.g., Pd(OAc)₂) | High generality, good for diverse aryl groups. nih.gov | Requires transition metal catalyst. |

| Electrochemical Reductive Coupling | Aniline derivatives, electrolysis | Transition-metal-free. nih.gov | Newer method, scope still under exploration. |

Table 2: Comparison of major synthetic methodologies for producing unsymmetrical N,N'-diarylureas.

These advanced methodologies not only provide safer and more efficient access to known diarylurea compounds but also enable the synthesis of novel structures with complex functionalities for further research.

Prospective Areas for Fundamental Research and Innovation

The field of N,N'-diarylurea chemistry continues to expand, with several promising avenues for future research. The inherent self-assembly properties of these molecules are ripe for exploitation in the creation of more complex and functional supramolecular materials. This includes the development of multi-stimuli-responsive hydrogels, advanced mechanophores, and precisely engineered crystalline solids. researchgate.net

In host-guest chemistry, the focus will likely shift towards creating highly selective sensors for environmentally or biologically important analytes. By integrating diarylurea receptors with signaling units (e.g., fluorophores), it is possible to design robust chemosensors. The application in liquid crystal technology, while still nascent, holds potential for creating new display and sensor devices that leverage the unique orienting properties of the diarylurea scaffold. researchgate.netrsc.org

In catalysis, the design of diarylurea-based ligands that can actively participate in reactions through hydrogen bonding—a concept known as organocatalysis—is a rapidly growing area. Finally, the development of even more sustainable and atom-economical synthetic methods, particularly those that are transition-metal-free, will remain a key objective to support the widespread application of this versatile class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea and its structural analogs?

- Methodological Answer : The synthesis of urea derivatives typically involves reacting substituted phenyl isocyanates with aryl amines under anhydrous conditions. For example, 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea is synthesized via the reaction of o-tolyl isocyanate with thiophen-3-ylmethylamine in dichloromethane at 0–5°C . For this compound, analogous routes may employ 3-ethylphenyl isocyanate and 2-methylaniline, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry and solvent selection.

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, leveraging Olex2 or ORTEP-III for visualization .

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and urea linkage integrity.

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. Which preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or phosphatases using fluorogenic substrates (e.g., p-nitrophenyl phosphate) .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictory data from biological assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (pH, temperature, solvent controls). For instance, DMSO concentrations >0.1% may artifactually inhibit enzymes .

- Structural analogs comparison : Compare with 1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea, where trifluoromethyl groups enhance binding affinity .

- Crystallographic validation : Resolve ligand-target co-crystal structures to confirm binding modes .

Q. What computational strategies predict interactions between this urea derivative and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Parameterize force fields for urea hydrogen-bonding interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. How does the substitution pattern on aromatic rings influence pharmacological profiles?

- Methodological Answer :

- Case study : 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea shows enhanced antimicrobial activity vs. furan-substituted analogs due to thiophene’s electron-rich ring .

- Electron-withdrawing groups : Chloro or trifluoromethyl substituents (e.g., in ) increase metabolic stability but may reduce solubility.

- Steric effects : 3-Ethylphenyl groups (vs. 4-substituted) may hinder binding to sterically constrained active sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. For unstable compounds, add antioxidants (e.g., BHT) .

- Degradation studies : Perform HPLC stability assays under accelerated conditions (40°C/75% RH) to identify degradation products .

Tables of Key Data

| Property | Method | Example Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 145–148°C | |

| LogP (Lipophilicity) | Shake-flask (octanol/water) | 3.2 ± 0.1 | |

| IC50 (EGFR Inhibition) | Fluorescence assay | 0.8 µM (vs. 2.1 µM for gefitinib) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.